Ethyl 4-(methylsulfonyl)picolinate
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Overview
Description
Ethyl 4-(methylsulfonyl)picolinate is a chemical compound with the molecular formula C9H11NO4S It is a derivative of picolinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfonyl)picolinate typically involves the esterification of 4-(methylsulfonyl)picolinic acid. One common method includes the reaction of 4-(methylsulfonyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(methylsulfonyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-(methylsulfonyl)picolinate can be compared with other picolinic acid derivatives:
Ethyl 4-(methylsulfonyl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(Methylsulfonyl)picolinic acid: The parent acid form without the ester group.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl 4-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)8-6-7(4-5-10-8)15(2,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
SWCBVOSOLIXBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)S(=O)(=O)C |
Origin of Product |
United States |
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